2-Acetyl-3-(2-chlorophenyl)-acrylacidmethylester 2-Acetyl-3-(2-chlorophenyl)-acrylacidmethylester
Brand Name: Vulcanchem
CAS No.: 1170036-31-3
VCID: VC17968168
InChI: InChI=1S/C12H11ClO3/c1-8(14)10(12(15)16-2)7-9-5-3-4-6-11(9)13/h3-7H,1-2H3/b10-7-
SMILES:
Molecular Formula: C12H11ClO3
Molecular Weight: 238.66 g/mol

2-Acetyl-3-(2-chlorophenyl)-acrylacidmethylester

CAS No.: 1170036-31-3

Cat. No.: VC17968168

Molecular Formula: C12H11ClO3

Molecular Weight: 238.66 g/mol

* For research use only. Not for human or veterinary use.

2-Acetyl-3-(2-chlorophenyl)-acrylacidmethylester - 1170036-31-3

Specification

CAS No. 1170036-31-3
Molecular Formula C12H11ClO3
Molecular Weight 238.66 g/mol
IUPAC Name methyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate
Standard InChI InChI=1S/C12H11ClO3/c1-8(14)10(12(15)16-2)7-9-5-3-4-6-11(9)13/h3-7H,1-2H3/b10-7-
Standard InChI Key MNMKWCPLHQYQLU-YFHOEESVSA-N
Isomeric SMILES CC(=O)/C(=C/C1=CC=CC=C1Cl)/C(=O)OC
Canonical SMILES CC(=O)C(=CC1=CC=CC=C1Cl)C(=O)OC

Introduction

Synthesis and Reaction Mechanisms

Synthetic Pathways

The primary synthesis route involves a condensation reaction between 2-chlorobenzaldehyde and methyl acetoacetate, catalyzed by piperidine and acetic acid in benzene at ambient temperature. This method, reported by Ohno et al. (1986), achieves an 84% yield after 4 hours of reflux . The reaction proceeds via a Knoevenagel condensation mechanism, forming the α,β-unsaturated ester through dehydration .

Key Reaction Conditions

ParameterValue
CatalystPiperidine/Acetic Acid
SolventBenzene
TemperatureAmbient (20–25°C)
Reaction Time4 hours
Yield84%

Stereochemical Considerations

The compound exists predominantly in the Z-configuration, as confirmed by X-ray crystallography and NMR spectroscopy . The conjugated system between the chlorophenyl group and the acrylate moiety enhances stability, while the acetyl group facilitates further functionalization.

Physicochemical Properties

Structural and Spectral Data

  • IUPAC Name: Methyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate.

  • CAS Registry Numbers: 67593-46-8 (primary) ; 1170036-31-3 (alternative).

  • Spectroscopic Profiles:

    • IR: Strong absorption at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (ketone C=O) .

    • ¹H NMR (CDCl₃): δ 3.78 (s, 3H, OCH₃), 2.38 (s, 3H, COCH₃), 7.2–7.8 (m, 4H, aromatic) .

Thermodynamic Properties

PropertyValue
Boiling Point347.2 ± 27.0°C (predicted)
Density1.241 ± 0.06 g/cm³
Flash Point142.6°C
Refractive Index1.564

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

This compound is critical in synthesizing amlodipine, a calcium channel blocker used to treat hypertension . Its acrylate moiety undergoes nucleophilic addition reactions, enabling the construction of dihydropyridine rings essential to amlodipine’s structure .

SupplierPurityPrice (USD)
American Custom Chemicals95%$2,243/25g
J&W Pharmlab96%$125/250mg

Future Research Directions

  • Toxicological Studies: Long-term exposure risks and ecotoxicological impacts .

  • Synthetic Optimization: Exploring greener solvents (e.g., ethanol) to replace benzene .

  • Therapeutic Exploration: Structure-activity relationship (SAR) studies for novel drug candidates .

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